

A Technical Guide to (+)-Confertifolin and its Isomers: Nomenclature, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Confertifolin*

Cat. No.: *B156486*

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Introduction: (+)-**Confertifolin** is a naturally occurring drimane-type sesquiterpenoid lactone, a class of secondary metabolites known for their significant and diverse biological activities.[1] Isolated primarily from plant species such as *Polygonum hydropiper*, this compound has garnered interest within the scientific community for its potent antimicrobial and insecticidal properties.[1][2] This technical guide provides a comprehensive overview of (+)-**Confertifolin**, including its formal IUPAC nomenclature, its isomeric forms, and a summary of its physicochemical and biological properties. Furthermore, it details key experimental protocols for its isolation and activity assessment, and visualizes critical workflows and biosynthetic pathways relevant to researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Nomenclature

The precise chemical structure and stereochemistry of a bioactive compound are fundamental to its identification, synthesis, and the understanding of its mechanism of action.

IUPAC Name: The systematically assigned IUPAC name for the dextrorotatory natural product, (+)-**Confertifolin**, is (5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e]benzofuran-3-one.[3] This name precisely describes the fused bicyclic lactone structure, including the absolute configuration at its two stereocenters.

Core Structure: (+)-**Confertifolin** is built upon the drimane skeleton, a bicyclic sesquiterpene framework that is the parent structure for many bioactive natural products.[4] The drimane core consists of a decahydronaphthalene ring system.

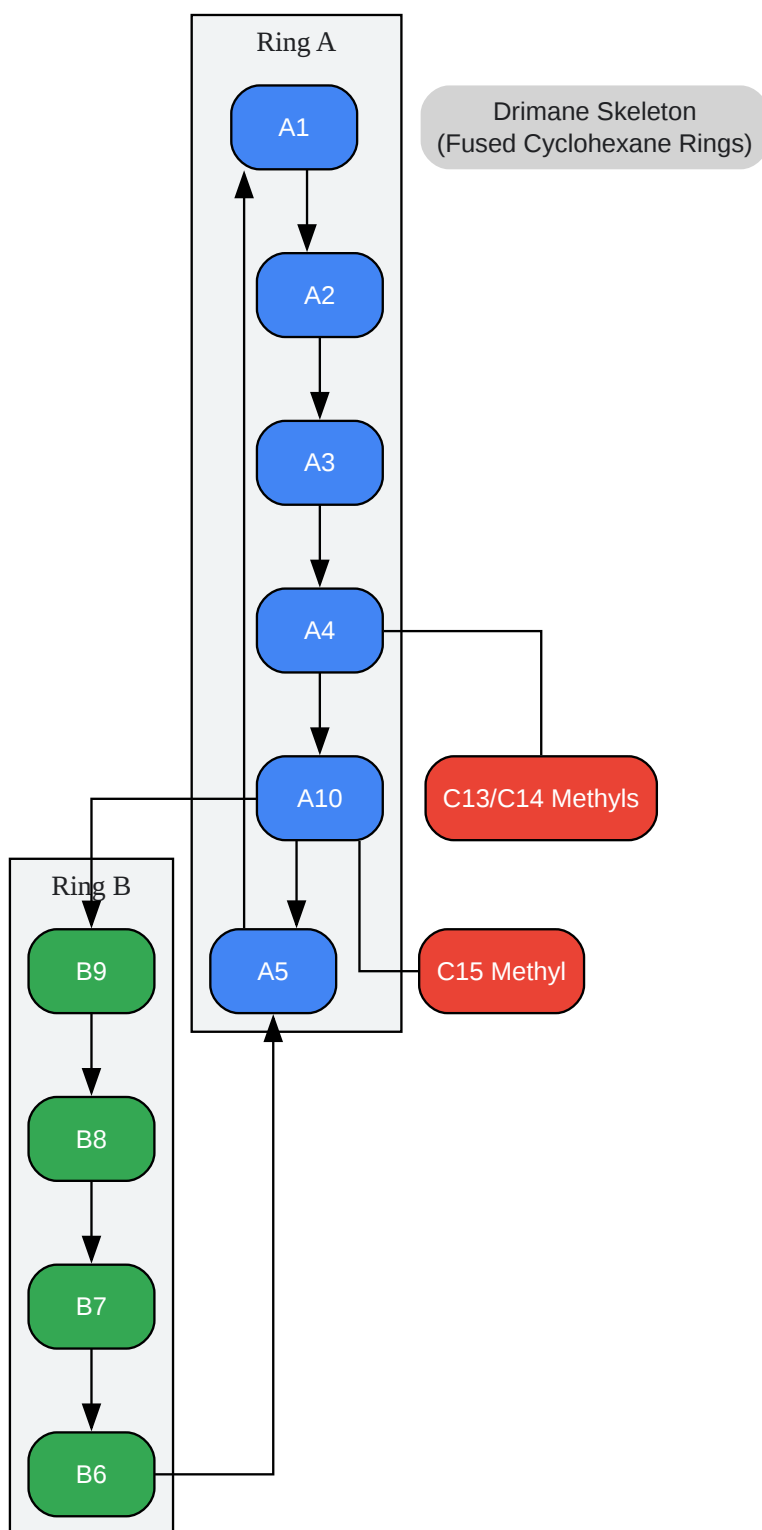


Fig. 1: Drimane Sesquiterpenoid Core Structure

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Caption: Logical representation of the fused ring drimane core.

Isomers of **Confertifolin**: Isomers are molecules that share the same molecular formula ($C_{15}H_{22}O_2$) but differ in the arrangement of atoms.[3] For **confertifolin**, isomerism is primarily centered around its stereochemistry.

- **Enantiomer**: The most direct isomer of (+)-**Confertifolin** is its enantiomer, (-)-**Confertifolin**. Enantiomers are non-superimposable mirror images. The IUPAC name for this isomer would be (5aR,9aR)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e]benzofuran-3-one.
- **Diastereomers**: These are stereoisomers that are not mirror images of each other. They arise when only one of the multiple stereocenters is inverted. Potential diastereomers of **confertifolin** would include (5aR,9aS)- and (5aS,9aR)- configurations. The biological activity of different stereoisomers can vary significantly, as interactions with chiral biological targets like enzymes and receptors are often stereospecific.[5]

Physicochemical and Biological Properties

Quantitative data provides essential benchmarks for the characterization and application of a compound.

Table 1: Physicochemical Properties of (+)-**Confertifolin**

| Property | Value | Source |
|--------------------------------|----------------------------|--------|
| Molecular Formula | $C_{15}H_{22}O_2$ | [1] |
| Molecular Weight | 234.33 g/mol | [1][3] |
| Melting Point | 131°C | [2] |
| Boiling Point (est.) | 365.5°C | [1] |
| Topological Polar Surface Area | 26.3 Å ² | [1] |
| InChIKey | ZERYGJQXPPRCW-SWLSCSKDSA-N | [3] |

| CAS Number | 1811-23-0 |[3] |

Table 2: Reported Biological Activities of (+)-**Confertifolin**

| Activity Type | Organism/Assay | Measurement | Value (µg/mL) | Source |
|---------------|-----------------------------------|------------------|---------------|--------|
| Antifungal | Scopulariopsis sp. | MIC | 7.81 | [1][6] |
| | Curvularia lunata | MIC | 7.81 | [1][6] |
| | Epidermophyton floccosum | MIC | 7.81 | [1][6] |
| | Trichophyton mentagrophytes | MIC | 16.62 | [6] |
| | Trichophyton rubrum (MTCC 296) | MIC | 16.62 | [6] |
| | Aspergillus niger | MIC | 31.25 | [6] |
| | Botrytis cinerea | MIC | 31.25 | [6] |
| Antibacterial | Magnaporthe grisea | MIC | 62.5 | [6] |
| | Enterococcus faecalis | MIC | 31.25 | [1][6] |
| Insecticidal | Aedes aegypti (2nd instar larvae) | LC ₅₀ | 2.90 (ppm) | [1] |

| | Aedes aegypti (4th instar larvae) | LC₅₀ | 2.96 (ppm) |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for the further development of a compound.

Protocol 1: Isolation of (+)-**Confertifolin** from Polygonum hydropiper[2] This protocol outlines the general steps for the extraction and purification of (+)-**Confertifolin** from its natural plant

source.

- **Plant Material Preparation:** Freshly collected leaves of *Polygonum hydropiper* are crushed to increase the surface area for extraction.
- **Steam Distillation:** The crushed leaf material is subjected to steam distillation for 3-5 hours using a Clevenger-type apparatus. This process isolates the volatile components, including the essential oil containing **confertifolin**.
- **Essential Oil Separation:** The distillate is allowed to settle, and the less dense essential oil layer is separated from the aqueous fraction. The collected oil is then purified through microfiltration.
- **Column Chromatography:** The crude essential oil is subjected to column chromatography over silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., with ethyl acetate), is used to separate the constituents.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
- **Crystallization and Identification:** Fractions rich in **confertifolin** are pooled, and the solvent is evaporated. The resulting residue is recrystallized to yield pure crystalline (+)-**Confertifolin**. The structure is then confirmed using spectroscopic methods (NMR, MS) and single-crystal X-ray diffraction.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)[2] The broth microdilution method is a standard procedure for assessing the antimicrobial potency of a compound.

- **Preparation of Stock Solution:** A stock solution of (+)-**Confertifolin** is prepared by dissolving the compound in a suitable solvent (e.g., water with 2% DMSO) to a known concentration (e.g., 0.5 mg/mL).
- **Serial Dilution:** In a 96-well microtiter plate, two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL for bacteria). This is further diluted to achieve the final target concentration in the wells.
- **Inoculation:** Each well is inoculated with a small volume (e.g., 5 μ L) of the standardized microbial suspension. Positive controls (e.g., streptomycin for bacteria, fluconazole for fungi) and negative controls (no compound) are included.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
- **Result Interpretation:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biosynthesis and Experimental Workflows

Visualizing complex processes through diagrams can significantly enhance understanding.

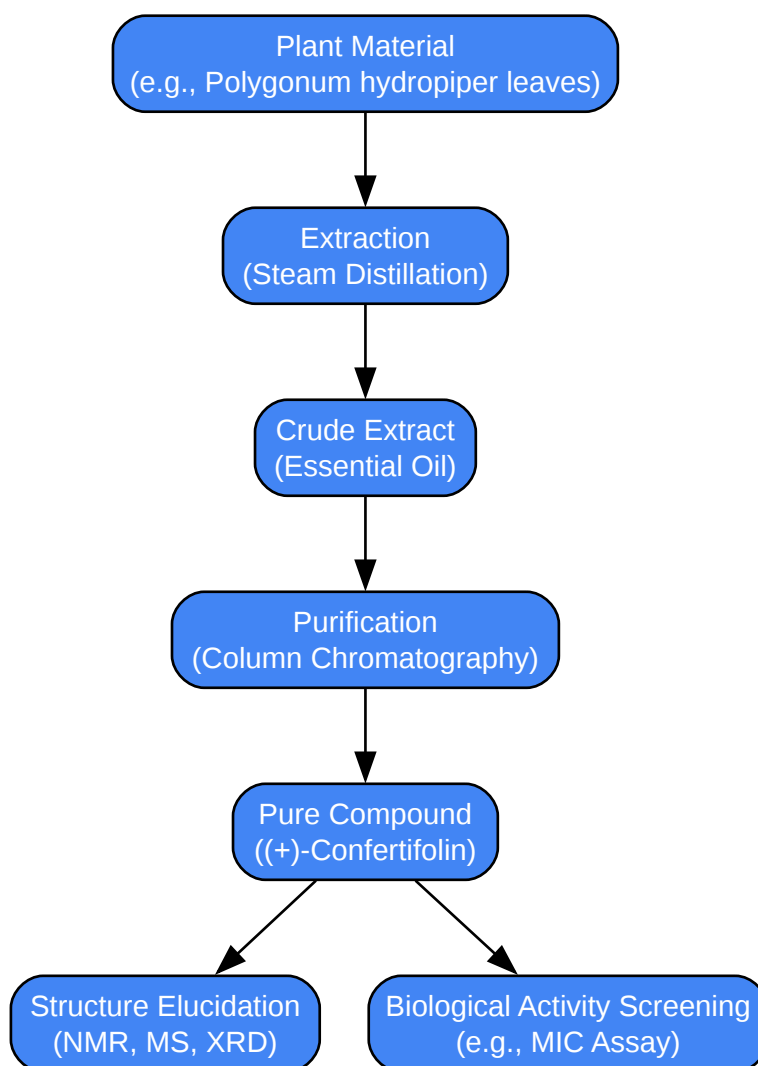


Fig. 2: General Workflow for Natural Product Isolation

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Caption: A logical workflow for the isolation and analysis of (+)-**Confertifolin**.

The biosynthesis of drimane sesquiterpenoids, including **confertifolin**, originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[1][4] The pathway involves a key cyclization step followed by a series of oxidative modifications.

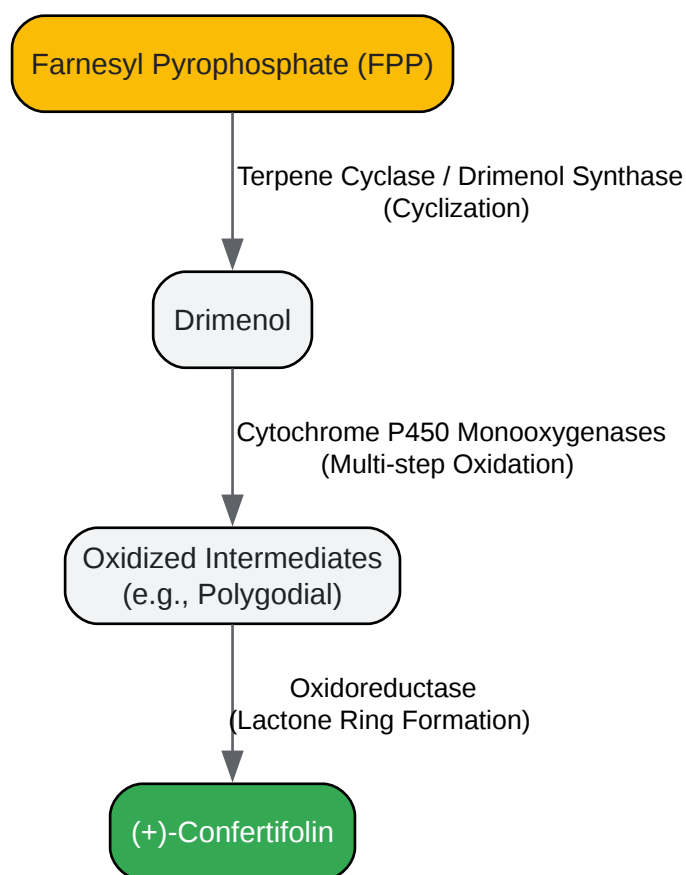


Fig. 3: Simplified Biosynthetic Pathway to (+)-Confertifolin

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Caption: Key enzymatic steps in the biosynthesis of (+)-**Confertifolin**.

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- To cite this document: BenchChem. [A Technical Guide to (+)-Confertifolin and its Isomers: Nomenclature, Properties, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156486#iupac-name-for-confertifolin-and-its-isomers]

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